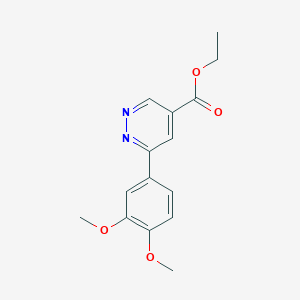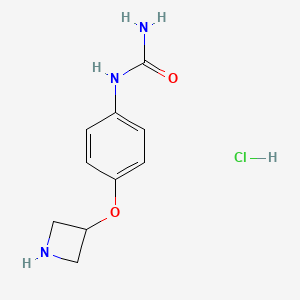
6-(3,4-二甲氧基苯基)吡啶嗪-4-羧酸乙酯
描述
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和代谢物分析
6-(3,4-二甲氧基苯基)吡啶嗪-4-羧酸乙酯及其衍生物主要因其合成方法和作为更复杂化合物生产中中间体的潜力而受到研究。例如,Mizuno 等人(2006 年)探索了与该化合物相关的代谢物的合成,重点介绍了利用保护基和 Friedel-Crafts 和 Krohnke 反应等反应生成新化合物的有效途径。这项研究表明该化合物在合成具有药学意义的代谢物中的作用,展示了吡啶嗪衍生物在药物化学中的化学灵活性和实用性 Mizuno 等人,2006 年.
杂环化合物开发
进一步扩展 6-(3,4-二甲氧基苯基)吡啶嗪-4-羧酸乙酯的用途,Deeb 等人(1992 年)和其他人的研究重点是合成和反应相关的吡啶嗪衍生物以创建各种杂环化合物。这些努力对于开发具有潜在药理应用的新型分子至关重要,展示了核心结构在生成多样且复杂的杂环中的多功能性 Deeb 等人,1992 年.
药理学筛选
在药理学背景下,6-(3,4-二甲氧基苯基)吡啶嗪-4-羧酸乙酯的衍生物已被筛选出各种生物活性。Zabska 等人(1998 年)研究了吡唑并[3,4-c]吡啶嗪衍生物对中枢神经系统的影响,表明该化合物作为合成生物活性分子的前体的潜力。这强调了此类衍生物在发现和开发具有特定药理特性的新药中的重要性 Zabska 等人,1998 年.
分子结构和分析
对相关化合物的研究还包括详细的分子结构和光谱分析,以更好地了解其特性,并促进其在各个科学领域的应用。Singh 等人(2013 年)等研究全面深入地了解了吡啶嗪衍生物的分子特征,有助于合理设计具有所需物理和化学性质的化合物 Singh 等人,2013 年.
作用机制
Target of Action
Compounds like this often target enzymes or receptors in the body. For example, they might inhibit an enzyme’s activity or bind to a receptor to either activate or block it .
Mode of Action
The compound could interact with its target through various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals interactions. This interaction can lead to changes in the target’s structure or function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting normal nerve impulse transmission. Additionally, this compound has been observed to influence the levels of malondialdehyde, a biomarker for oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and neurotransmission.
Cellular Effects
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate has been found to exert various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase can lead to changes in nerve cell function, resulting in altered behavior and movement in animal models . Furthermore, the compound’s impact on oxidative stress markers suggests that it may play a role in modulating cellular responses to oxidative damage, potentially affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with acetylcholinesterase is a key aspect of its mechanism, where it binds to the enzyme and inhibits its activity . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and resulting in various physiological effects. Additionally, the compound’s influence on oxidative stress markers indicates its potential role in modulating redox-sensitive signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate have been observed to change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in nerve cell function . Additionally, the compound’s impact on oxidative stress markers may vary over time, with potential long-term effects on cellular health and viability.
Dosage Effects in Animal Models
The effects of Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate in animal models have been found to vary with different dosages. Higher doses of the compound have been associated with more pronounced inhibition of acetylcholinesterase activity, leading to significant changes in behavior and movement . At very high doses, the compound may exhibit toxic or adverse effects, including severe impairment of nerve function and reduced survival rates in animal models. These findings highlight the importance of determining the optimal dosage for achieving desired effects while minimizing potential toxicity.
Metabolic Pathways
Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s interaction with acetylcholinesterase is a key aspect of its metabolic pathway, where it inhibits the enzyme’s activity and affects neurotransmission . Additionally, the compound’s influence on oxidative stress markers suggests its involvement in redox-sensitive metabolic pathways, potentially affecting the levels of reactive oxygen species and other metabolites.
Transport and Distribution
The transport and distribution of Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate within cells and tissues are crucial for understanding its effects. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its ability to exert its effects on target cells and tissues.
Subcellular Localization
The subcellular localization of Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and its potential effects on cellular processes.
属性
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)11-7-12(17-16-9-11)10-5-6-13(19-2)14(8-10)20-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWCYUFEFSZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1491841.png)
![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
